Cas no 67471-01-6 (1,4-Benzodioxin-2-carboxylic acid)

1,4-Benzodioxin-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzodioxin-2-carboxylic acid
- 1,4-benzodioxine-3-carboxylic acid
- SCHEMBL4204148
- Benzo[b][1,4]dioxine-2-carboxylic acid
- 67471-01-6
- ROTKCPXNSAQNCI-UHFFFAOYSA-N
- 1,4-benzodioxine-2-carboxylic acid
- DTXSID30440677
- Benzo[b][1,4]dioxine-2-carboxylicacid
- EN300-190980
- AKOS006286278
-
- インチ: InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11)
- InChIKey: ROTKCPXNSAQNCI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)OC=C(O2)C(=O)O
計算された属性
- せいみつぶんしりょう: 178.02658
- どういたいしつりょう: 178.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- PSA: 55.76
1,4-Benzodioxin-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01BGY3-5g |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 5g |
$3543.00 | 2024-04-22 | |
Enamine | EN300-190980-5g |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 5g |
$2816.0 | 2023-11-13 | |
A2B Chem LLC | AW13995-2.5g |
Benzo[b][1,4]dioxine-2-carboxylic acid |
67471-01-6 | 95% | 2.5g |
$2039.00 | 2024-04-19 | |
1PlusChem | 1P01BGY3-50mg |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 50mg |
$287.00 | 2025-03-19 | |
1PlusChem | 1P01BGY3-500mg |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 500mg |
$878.00 | 2025-03-19 | |
Enamine | EN300-190980-2.5g |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
Aaron | AR01BH6F-50mg |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 50mg |
$336.00 | 2025-02-09 | |
Aaron | AR01BH6F-5g |
1,4-benzodioxine-2-carboxylic acid |
67471-01-6 | 95% | 5g |
$3897.00 | 2023-12-14 | |
A2B Chem LLC | AW13995-500mg |
Benzo[b][1,4]dioxine-2-carboxylic acid |
67471-01-6 | 95% | 500mg |
$833.00 | 2024-04-19 | |
A2B Chem LLC | AW13995-50mg |
Benzo[b][1,4]dioxine-2-carboxylic acid |
67471-01-6 | 95% | 50mg |
$273.00 | 2024-04-19 |
1,4-Benzodioxin-2-carboxylic acidに関する追加情報
Introduction to 1,4-Benzodioxin-2-carboxylic acid (CAS No. 67471-01-6) and Its Emerging Applications in Chemical and Pharmaceutical Research
1,4-Benzodioxin-2-carboxylic acid, identified by the chemical identifier CAS No. 67471-01-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and potential applications in drug development, material science, and biochemical studies. The compound belongs to the benzodioxin class, characterized by a benzene ring fused with an oxygen-containing heterocycle, making it a versatile scaffold for synthetic modifications.
The molecular structure of 1,4-Benzodioxin-2-carboxylic acid consists of a benzene ring connected to an oxygen bridge, with a carboxylic acid functional group at the 2-position. This arrangement imparts distinct reactivity and binding properties, enabling its use as a precursor in the synthesis of more complex molecules. The presence of the carboxylic acid moiety allows for further functionalization via esterification, amidation, or other transformations, expanding its utility in medicinal chemistry.
In recent years, 1,4-Benzodioxin-2-carboxylic acid has been explored for its pharmacological potential. Studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them candidates for therapeutic applications. For instance, modifications to the benzodioxin core have led to compounds with anti-inflammatory and analgesic properties. The carboxylic acid group serves as a critical site for interaction with biological targets, facilitating the development of novel drug candidates.
One of the most compelling aspects of 1,4-Benzodioxin-2-carboxylic acid is its role in material science applications. Researchers have leveraged its aromatic structure to develop advanced polymers and coatings with enhanced durability and chemical resistance. The compound’s ability to form stable complexes with metals has also been exploited in catalysis and sensor technologies. These findings underscore the broad utility of this molecule beyond traditional pharmaceuticals.
The synthesis of 1,4-Benzodioxin-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at strategic positions within the molecule, further enhancing its versatility.
Recent research has also highlighted the importance of 1,4-Benzodioxin-2-carboxylic acid in environmental chemistry. Its stability under various conditions makes it a useful probe for studying contaminant degradation pathways. Additionally, its interaction with environmental matrices has been investigated to understand its fate and impact in ecosystems. These studies contribute valuable insights into sustainable chemistry practices.
The pharmacological investigation of 1,4-Benzodioxin-2-carboxylic acid continues to evolve with emerging technologies. High-throughput screening methods have accelerated the discovery of novel derivatives with improved pharmacokinetic profiles. Computational modeling has further aided in predicting molecular interactions, optimizing synthetic routes, and identifying potential lead compounds for clinical development.
In conclusion,1,4-Benzodioxin-2-carboxylic acid (CAS No. 67471-01-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers in pharmaceuticals, materials science, and environmental chemistry. As synthetic methodologies advance and new research emerges,1,4-Benzodioxin-2-carboxylic acid is poised to play an increasingly significant role in shaping future scientific discoveries.
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